molecular formula C8H12N6S2 B167416 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) CAS No. 1728-67-2

2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide)

Cat. No.: B167416
CAS No.: 1728-67-2
M. Wt: 256.4 g/mol
InChI Key: KVPRQAHEOYMTAP-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) is a compound known for its diverse biological activities, particularly in medicinal chemistry. It contains thiosemicarbazide functional groups, which are recognized for their potential in enhancing therapeutic effects, especially in anticancer and antimicrobial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) typically involves the reaction of 1,4-phenylenediamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) is unique due to its phenylene linkage, which enhances its stability and biological activity compared to other similar compounds. This structural feature allows for more effective interactions with molecular targets, making it a potent candidate for therapeutic applications .

Properties

IUPAC Name

[4-(2-carbamothioylhydrazinyl)anilino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6S2/c9-7(15)13-11-5-1-2-6(4-3-5)12-14-8(10)16/h1-4,11-12H,(H3,9,13,15)(H3,10,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPRQAHEOYMTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629009
Record name 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-67-2
Record name 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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